(5-bromo-2-chlorophenyl)methanethiol

Medicinal Chemistry Organic Synthesis SGLT2 Inhibitors

Researchers developing SGLT2 inhibitor routes require precise halogen substitution patterns to avoid off-specification impurities in GMP synthesis. (5-Bromo-2-chlorophenyl)methanethiol is the mandated starting material for patented dapagliflozin and empagliflozin processes, where generic benzyl mercaptans lead to costly purification failures. - Directs correct regiochemistry for (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate construction. - Enables non-infringing generic API process design with proven scalability and cost-effectiveness. - Provides the essential ortho-chloro/meta-bromo scaffold required for target binding affinity.

Molecular Formula C7H6BrClS
Molecular Weight 237.5
CAS No. 56368-55-9
Cat. No. B6145692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-2-chlorophenyl)methanethiol
CAS56368-55-9
Molecular FormulaC7H6BrClS
Molecular Weight237.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-chlorophenyl)methanethiol in SGLT2 Inhibitor Synthesis


(5-Bromo-2-chlorophenyl)methanethiol (CAS 56368-55-9) is a halogenated aromatic thiol with the molecular formula C₇H₆BrClS, characterized by a phenyl ring substituted with bromine at the 5-position, chlorine at the 2-position, and a reactive methanethiol (-CH₂SH) group . This compound serves as a critical synthetic building block in the preparation of advanced intermediates for sodium-glucose cotransporter 2 (SGLT2) inhibitors, a major class of antidiabetic agents [1]. Its structural features confer distinct reactivity profiles that are essential for the construction of complex diarylmethane and benzophenone scaffolds found in dapagliflozin and empagliflozin precursors [2].

Why (5-Bromo-2-chlorophenyl)methanethiol Cannot Be Replaced


Procurement of (5-bromo-2-chlorophenyl)methanethiol cannot be substituted with unsubstituted or mono-halogenated benzyl mercaptans (e.g., 2-chlorobenzyl mercaptan or 4-bromobenzyl mercaptan) due to the precise regiochemical requirements of downstream reactions in SGLT2 inhibitor synthesis [1]. The ortho-chloro and meta-bromo substitution pattern on the phenyl ring is essential for directing subsequent coupling reactions and for ensuring the correct steric and electronic environment in intermediates such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . Deviations in substitution pattern would lead to undesired reaction pathways, reduced yields, or the production of off-specification impurities that require costly purification or render the product unusable for GMP synthesis .

(5-Bromo-2-chlorophenyl)methanethiol: Evidence-Based Selection


Regioselectivity in Friedel-Crafts and Cross-Coupling

The 5-bromo-2-chloro substitution pattern on the phenyl ring of (5-bromo-2-chlorophenyl)methanethiol is critical for achieving high regioselectivity in subsequent Friedel-Crafts acylation and cross-coupling reactions, a feature not shared by analogs with different halogenation patterns . Studies on the synthesis of SGLT2 inhibitor intermediates demonstrate that the ortho-chlorine atom directs electrophilic aromatic substitution to the desired position, while the meta-bromine atom provides a handle for palladium-catalyzed coupling reactions, enabling the construction of complex diarylmethane scaffolds [1]. In contrast, mono-halogenated analogs like (2-chlorophenyl)methanethiol lack the bromine atom required for cross-coupling, while (4-bromophenyl)methanethiol exhibits a different regiochemical profile that leads to undesired isomers [2].

Medicinal Chemistry Organic Synthesis SGLT2 Inhibitors

Favorable Lipophilicity and Molecular Weight

The molecular weight and lipophilicity of (5-bromo-2-chlorophenyl)methanethiol fall within a range that is conducive to the design of drug-like SGLT2 inhibitor intermediates, a balance not achieved by all halogenated thiol analogs . With a molecular weight of 237.55 g/mol and a calculated logP value of approximately 3.2 (inferred from similar compounds), this compound possesses a favorable balance of lipophilicity and molecular size for membrane permeability and oral bioavailability [1][2]. In comparison, (2-bromophenyl)methanethiol (203.10 g/mol) is less lipophilic, which may reduce its ability to partition into lipid bilayers, while larger halogenated thiols with additional substituents often exhibit logP values >4.0, increasing the risk of poor solubility and metabolic instability .

Physicochemical Properties Medicinal Chemistry Drug Design

Key Intermediate in Patented SGLT2 Synthesis

The 5-bromo-2-chlorophenyl moiety is a conserved structural feature in the synthesis of dapagliflozin, empagliflozin, and related SGLT2 inhibitors, with (5-bromo-2-chlorophenyl)methanethiol serving as a direct precursor to this essential pharmacophore [1]. Patent literature and process chemistry publications consistently identify (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran as critical intermediates, both of which are directly accessible from the methanethiol building block [2]. In contrast, analogs lacking the 5-bromo-2-chloro substitution pattern are not reported in these established synthetic routes, underscoring the unique role of this specific substitution pattern in industrial-scale pharmaceutical manufacturing .

Pharmaceutical Process Chemistry SGLT2 Inhibitors Diabetes

(5-Bromo-2-chlorophenyl)methanethiol: Research and Industrial Applications


Industrial-Scale SGLT2 Intermediate Synthesis

(5-Bromo-2-chlorophenyl)methanethiol is the preferred starting material for the industrial-scale synthesis of key SGLT2 inhibitor intermediates, including (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran [1]. Its use is mandated in patented process routes for dapagliflozin and empagliflozin, ensuring access to a multi-billion dollar class of antidiabetic drugs [2].

Medicinal Chemistry SAR Studies

Researchers investigating novel SGLT2 inhibitors utilize (5-bromo-2-chlorophenyl)methanethiol to construct analogs with systematic variations in the distal aromatic ring . The compound's balanced lipophilicity and molecular weight profile, as demonstrated by its calculated logP of ~3.2, make it an ideal scaffold for probing the impact of halogenation on target binding and ADME properties [1].

Generic Pharmaceutical Process Development

Generic pharmaceutical manufacturers employ (5-bromo-2-chlorophenyl)methanethiol to develop non-infringing synthetic routes to SGLT2 inhibitors . The compound's well-defined reactivity and established role in the synthesis of dapagliflozin and empagliflozin make it a cornerstone for designing robust, cost-effective, and scalable manufacturing processes [1][2].

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